REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.[F:13][C:14]1[CH:15]=[C:16]([SH:20])[CH:17]=[CH:18][CH:19]=1.C(N(CC)CC)C.CCCCCCC>CN1C(=O)CCC1.O>[F:13][C:14]1[CH:15]=[C:16]([S:20][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]3)[CH:17]=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
3.64 kg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
2.8 kg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
2.26 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.7 kg
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to about 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)SC=1C=C2CCCC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.52 kg | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |